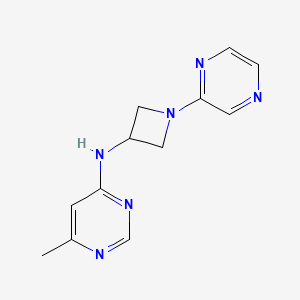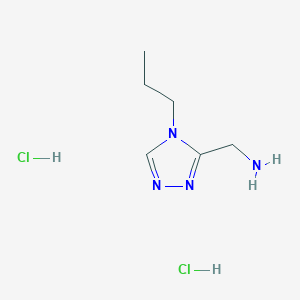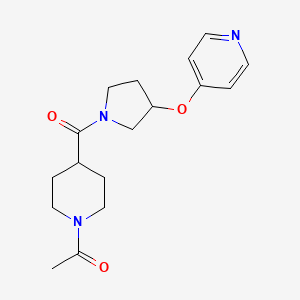
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a pyrimidine-based compound that has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied.
Aplicaciones Científicas De Investigación
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been extensively studied for its potential applications in various fields, including medicinal chemistry, drug discovery, and agriculture. It has been reported to exhibit potent anti-tumor activity in vitro and in vivo, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. In agriculture, it has been reported to have herbicidal activity against certain weed species, making it a potential candidate for weed control.
Mecanismo De Acción
The mechanism of action of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cell proliferation and tumor growth, such as thymidylate synthase and dihydrofolate reductase. It has also been shown to induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has been shown to have several biochemical and physiological effects. It has been reported to inhibit cell proliferation and induce apoptosis in cancer cells. It has also been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. In agriculture, it has been reported to have herbicidal activity against certain weed species.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine has several advantages and limitations for lab experiments. One of the main advantages is its potent anti-tumor activity, making it a potential candidate for cancer treatment. Additionally, it has been shown to possess anti-inflammatory and anti-bacterial properties, which could be useful in the development of new drugs. However, one of the limitations is its potential toxicity, which could restrict its use in certain applications.
Direcciones Futuras
There are several future directions for the study of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine. One of the potential directions is the development of new drugs based on its anti-tumor, anti-inflammatory, and anti-bacterial properties. Additionally, further studies could be conducted to understand its mechanism of action and potential toxicity. In agriculture, it could be further studied for its herbicidal activity against different weed species. Overall, the potential applications of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine make it an interesting compound for future research.
Métodos De Síntesis
The synthesis of 6-Methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine can be achieved using different methods. One of the commonly used methods involves the reaction of 2-chloropyrimidine-5-carbaldehyde with 2-aminopyrazine in the presence of a base and a reducing agent. The resulting product is then treated with methyl iodide to obtain the final compound.
Propiedades
IUPAC Name |
6-methyl-N-(1-pyrazin-2-ylazetidin-3-yl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6/c1-9-4-11(16-8-15-9)17-10-6-18(7-10)12-5-13-2-3-14-12/h2-5,8,10H,6-7H2,1H3,(H,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZIXODPFAFSAGA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)NC2CN(C2)C3=NC=CN=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-methyl-N-[1-(pyrazin-2-yl)azetidin-3-yl]pyrimidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)


![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)


![2-(2-chlorophenyl)-1-((1R,5S)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)ethanone](/img/structure/B2386931.png)
![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)
![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)
![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)
![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)
![N-tert-butyl-4-[[2-[(1-cyanocycloheptyl)amino]-2-oxoethyl]amino]benzamide](/img/structure/B2386940.png)

![4-Chloro-2-[(4-fluorophenyl)-piperidin-1-ylmethylidene]-3-oxobutanenitrile](/img/structure/B2386943.png)